An In-Depth Technical Guide to the Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from Anthranilic Acid
An In-Depth Technical Guide to the Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from Anthranilic Acid
This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described pathway commences from the readily available and cost-effective starting material, anthranilic acid. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not just a protocol, but a causal understanding of the experimental choices and mechanisms involved.
Strategic Overview and Rationale
The 1,3-benzothiazin-4-one core is a privileged motif, appearing in a variety of biologically active molecules. The synthesis of the 2-thioxo derivative represents a key entry point for further chemical elaboration to create diverse compound libraries. The selected synthetic strategy is a robust, two-step process that balances efficiency, scalability, and accessibility of starting materials.
The overall transformation is conceptually divided into two primary stages:
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Nucleophilic Addition: Formation of an ammonium dithiocarbamate intermediate via the reaction of the primary amino group of anthranilic acid with carbon disulfide.
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Intramolecular Cyclocondensation: Dehydrative ring closure of the dithiocarbamate intermediate to yield the target six-membered heterocyclic system.
This approach is predicated on the dual reactivity of anthranilic acid, which possesses both an amine nucleophile and a carboxylic acid group, enabling a sequential reaction cascade that efficiently builds the desired molecular architecture.
Mechanistic Insights and Causality
A thorough understanding of the underlying reaction mechanism is paramount for troubleshooting, optimization, and adaptation of the synthesis.
Step 1: Formation of the Dithiocarbamate Intermediate
The synthesis initiates with the nucleophilic attack of the amino group of anthranilic acid onto the electrophilic central carbon of carbon disulfide (CS₂). This reaction is typically conducted in the presence of a base, such as potassium hydroxide (KOH), which serves a dual purpose:
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Deprotonation: It facilitates the deprotonation of the initially formed dithiocarbamic acid, shifting the equilibrium towards the more stable dithiocarbamate salt.
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Solubilization: The resulting potassium salt of the dithiocarbamate often exhibits improved solubility in the reaction medium.
The choice of a protic solvent like ethanol is strategic, as it effectively solvates the ionic intermediates and reagents.
A simplified representation of the reaction will be provided in the final DOT script due to limitations in generating complex chemical structures directly.
Step 2: Acetic Anhydride-Mediated Cyclocondensation
The cyclization of the dithiocarbamate intermediate is the critical ring-forming step. Acetic anhydride is employed as a powerful dehydrating and activating agent.[1] Its role is multifaceted:
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Activation of the Carboxylic Acid: It reacts with the carboxylate group of the intermediate to form a mixed anhydride. This is a highly effective leaving group, rendering the carbonyl carbon significantly more electrophilic.
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Intramolecular Nucleophilic Attack: The sulfur atom of the dithiocarbamate moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
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Ring Closure and Tautomerization: This attack leads to the formation of the six-membered ring and the elimination of acetic acid and water. The final product exists predominantly in the thione tautomeric form, which is thermodynamically favored.
This intramolecular pathway is highly efficient due to the proximity of the reacting functional groups held in place by the benzene ring scaffold.
Experimental Protocols
Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Carbon disulfide is highly volatile, flammable, and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Step 1: Synthesis of Potassium 2-carboxy-dithiocarbamate Intermediate
Materials:
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Anthranilic acid (1.0 eq)
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Potassium hydroxide (1.0 eq)
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Carbon disulfide (1.2 eq)
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Ethanol (95%)
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Diethyl ether
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.0 eq) in 50 mL of 95% ethanol with stirring.
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To this solution, add anthranilic acid (1.0 eq) in one portion. Stir the mixture until a clear solution or a fine suspension is formed.
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Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add carbon disulfide (1.2 eq) dropwise over 15-20 minutes using a dropping funnel. Caution: The reaction may be exothermic. Maintain the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. A precipitate of the potassium dithiocarbamate salt should form.
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Collect the solid product by vacuum filtration through a Büchner funnel.
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Wash the filter cake with two portions of cold diethyl ether to remove any unreacted carbon disulfide and impurities.
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Dry the resulting solid under vacuum to yield the potassium 2-carboxy-dithiocarbamate intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one
Materials:
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Potassium 2-carboxy-dithiocarbamate (from Step 1)
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Acetic anhydride
Procedure:
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Place the dried potassium 2-carboxy-dithiocarbamate intermediate (1.0 eq) into a 100 mL round-bottom flask.
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Add acetic anhydride (approx. 5-10 volumes relative to the starting anthranilic acid weight, e.g., 50-100 mL for 10g of anthranilic acid).
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Heat the mixture to reflux (approximately 140 °C) with stirring for 2-3 hours. The solid will gradually dissolve, and the color of the solution may change.
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After the reflux period, allow the reaction mixture to cool to room temperature.
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Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 200-300 mL) with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
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Collect the solid precipitate by vacuum filtration.
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Wash the crude product thoroughly with cold water until the filtrate is neutral to pH paper.
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Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.
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Dry the purified crystals in a vacuum oven.
Data Summary and Characterization
The following table summarizes the key parameters for this synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | Value | Reference |
| Starting Material | Anthranilic Acid | [1][2] |
| Key Reagents | Carbon Disulfide, KOH, Acetic Anhydride | [1] |
| Intermediate | Potassium 2-carboxy-dithiocarbamate | [1] |
| Final Product | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |
| Typical Overall Yield | 60-75% | (Estimated based on analogous reactions) |
| Melting Point | 248-250 °C | |
| Appearance | Yellowish Crystalline Solid |
Characterization Data (Expected):
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¹H NMR (DMSO-d₆, δ): ~13.8 (s, 1H, NH), 7.9-7.2 (m, 4H, Ar-H).
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¹³C NMR (DMSO-d₆, δ): ~185 (C=S), ~165 (C=O), and aromatic signals.
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IR (KBr, cm⁻¹): ~3100-3000 (N-H stretch), ~1680 (C=O stretch), ~1250 (C=S stretch).
Visualized Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the detailed reaction mechanism for the cyclization step.
Caption: High-level overview of the two-step synthesis protocol.
Caption: Key mechanistic steps in the acetic anhydride-mediated ring closure.
Conclusion
This guide details a reliable and well-precedented two-step synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from anthranilic acid. By understanding the causal relationships between reagents, intermediates, and reaction conditions, researchers can confidently execute and adapt this procedure. The resulting heterocyclic product serves as a valuable platform for the development of novel therapeutic agents and other functional organic materials.
References
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Gill S, et al. (2025). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1):01-07.
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Azizi, N., et al. (2012). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances.
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Google Patents. (2014). CN103804258A - Synthesis process of dithiocarbamate.
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Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation.
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Ziyaei Halimehjani A., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports.
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Abdel-Wahab, B. F., et al. (2012). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 17(8), 8894-8910.
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Abdel-Wahab, B. F. (2014). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Archiv der Pharmazie.
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Kadela-Tomanek, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society.
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Rout, S. K., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
